cis-3-Hexenyl tiglate
Description
Contextualization within Volatile Organic Compounds (VOCs) Research
Cis-3-Hexenyl tiglate is classified as a Volatile Organic Compound (VOC), a broad category of carbon-based chemicals that readily evaporate at room temperature. Specifically, it belongs to the group of fatty acid esters and is considered a "green leaf volatile" (GLV), a subset of VOCs released by plants, particularly when damaged. hmdb.cascience.gov GLVs are responsible for the characteristic "green" smell of freshly cut grass and crushed leaves. Research into VOCs like this compound is fundamental to understanding atmospheric chemistry, air quality, and the intricate ways organisms communicate. acs.org The study of its atmospheric oxidation by radicals such as OH, for instance, helps to determine its environmental lifetime and impact. acs.org
Significance as a Natural Ester in Biological Systems
As a natural ester, this compound is an important signaling molecule (semiochemical) in various ecosystems. It is a component of the floral scent of numerous plants, where it functions to attract pollinators or, in some cases, repel herbivores. psu.edu
Detailed research has identified this compound in the essential oils and headspace of several plants:
Roman Chamomile (Chamaemelum nobile): It is one of 29 identified major and minor components in the essential oil of Roman Chamomile flower heads. cabidigitallibrary.org
Honeysuckle (Lonicera japonica): This compound is a key volatile emitted by honeysuckle flowers. jse.ac.cn Studies have shown that its emission from Lonicera japonica increases on the second night of the flower's opening, suggesting a role in attracting nocturnal pollinators like hawkmoths. jse.ac.cn
Gardenia: Analysis of the headspace of fresh Gardenia flowers has shown the presence of this compound, contributing to the flower's complex fragrance.
Hemp Agrimony (Eupatorium cannabinum): The compound has also been reported as a natural occurrence in this plant species.
The emission of this compound can exhibit a diurnal rhythm. In studies on honeysuckle, the emission of this compound, along with other volatiles like cis-3-hexenyl acetate (B1210297) and hexyl acetate, was higher during the day compared to the night. science.gov This temporal variation in scent emission is a critical factor in plant-insect interactions, ensuring that chemical signals are released at times when pollinators are most active. jse.ac.cn
Overview of Research Trajectories for this compound
Research on this compound has evolved from initial identification in plant essential oils to more complex investigations into its ecological and atmospheric roles. Early research focused on analytical chemistry, employing techniques like gas chromatography-mass spectrometry (GC-MS) to isolate and identify the compound from natural sources. cabidigitallibrary.org
Subsequent research trajectories have expanded into several key areas:
Chemical Ecology: A significant body of research explores its function in mediating interactions between plants and insects. For example, studies have investigated its role as part of a floral blend that attracts thrips. science.gov
Biosynthesis: Researchers are interested in the enzymatic pathways that lead to the production of this compound and other esters in plants. This includes studies on lipase-catalyzed biosynthesis, which also has industrial applications for producing nature-identical flavor and fragrance compounds. researchgate.net
Atmospheric Chemistry: More recent studies focus on the gas-phase kinetics of this compound, examining its reactions with atmospheric oxidants like hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃). acs.org This research is crucial for understanding the compound's atmospheric lifetime and its contribution to atmospheric processes. acs.org
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₁H₁₈O₂ | perfumersapprentice.com |
| Molecular Weight | 182.27 g/mol | perfumersapprentice.com |
| Appearance | Colorless to pale yellow liquid | perfumersapprentice.comtadimety.com |
| Odor Profile | Fresh, green, floral, fruity, with earthy, mushroom, and herbaceous nuances | chemicalbook.comperfumersapprentice.comventos.comperfumersupplyhouse.com |
| Boiling Point | 105 °C at 5 mmHg | chemicalbook.comthegoodscentscompany.com |
| Density | 0.951 g/mL at 25 °C | chemicalbook.com |
| Solubility | Insoluble in water; soluble in alcohol and oils |
| CAS Number | 67883-79-8 | chemicalbook.comperfumersapprentice.com |
Table 2: Examples of Natural Occurrence of this compound
| Plant Species | Common Name | Part of Plant | Source(s) |
|---|---|---|---|
| Chamaemelum nobile | Roman Chamomile | Flower heads | cabidigitallibrary.org |
| Lonicera japonica | Japanese Honeysuckle | Flowers | jse.ac.cn |
| Gardenia jasminoides | Gardenia | Flowers |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hex-3-enyl 2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h5-7H,4,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWQKXUWZWKUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)C(=CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047563 | |
| Record name | Hex-3-en-1-yl 2-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale to faint yellow liquid; fresh green, floral aroma | |
| Record name | cis-Hexenyl tiglate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1286/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in fats, soluble (in ethanol) | |
| Record name | cis-Hexenyl tiglate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1286/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.915-0.921 | |
| Record name | cis-Hexenyl tiglate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1286/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
67883-79-8, 84060-80-0 | |
| Record name | 2-Butenoic acid, 2-methyl-, (3Z)-3-hexen-1-yl ester, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Z)-3-hexenyl 2-methylcrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Z,Z)-3-hexenyl 2-methyl-2-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Natural Occurrence and Biogeochemical Distribution of Cis 3 Hexenyl Tiglate
Phytochemical Profiling and Plant Species Identification
The presence of cis-3-Hexenyl tiglate has been documented in several plant taxa through methods such as headspace analysis and gas chromatography-mass spectrometry (GC-MS) of essential oils. These techniques allow for the detailed chemical profiling of plant-emitted volatiles.
Lonicera japonica, commonly known as Japanese honeysuckle, is recognized for its intensely fragrant flowers. Analysis of the floral scent of Lonicera japonica has identified this compound as a significant component. Research indicates that the relative content of this compound in the floral emissions increases as the flower matures. In studies of the volatile oil from Lonicera japonica flowers, the concentration of 3-hexenyl tiglate has been reported to range from 2.62% to 6.79%.
The headspace of Gardenia jasminoides (common gardenia) flowers, which refers to the air surrounding the blossoms containing released volatile compounds, has been found to contain this compound. One study quantified its presence at 1.34% of the total headspace volatiles. sid.ir Other research has also identified this compound as a major volatile compound responsible for the floral aroma of various gardenia genotypes and a main ingredient in gardenia absolute. researchgate.netmdpi.comresearchgate.net
Neofinetia falcata, the wind orchid, is a species prized for its fragrant flowers, which are aromatic both during the day and at night. orchidweb.com Headspace analysis of the flower's fragrance has revealed that this compound is a primary constituent, accounting for 12.5% of the volatile components. This compound is considered one of the main components contributing to the orchid's characteristic scent.
Chamaemelum nobile, or Roman chamomile, produces an essential oil that is used in various applications. While the essential oil is primarily composed of esters of angelic acid and tiglic acid, this compound has been identified as a constituent. In one analysis of Roman chamomile essential oil, tiglates collectively constituted 0.5% of the oil. silae.it Another study identified this compound among 29 major and minor components, though it was not one of the most abundant compounds. nih.gov
The floral scent of the oriental lily cultivar 'Siberia' is complex, with numerous volatile compounds contributing to its aroma. Among the 101 volatile compounds identified in the headspace of Lilium 'Siberia' flowers, this compound was recognized as one of 21 key flower scent compounds. nih.gov The emission of this compound, along with most other floral volatiles, was found to be highest at the full-flowering stage of development. nih.gov
Investigations into the volatile constituents of Eupatorium cannabinum (hemp-agrimony) have identified various compounds, including monoterpene esters derived from thymol. iajps.com While a number of thymol derivatives containing tiglate moieties have been isolated from the plant, the specific presence of this compound has not been explicitly reported in the essential oil analyses reviewed. iajps.comresearchgate.net One study on the essential oils from the flowers and leaves of Iranian Eupatorium cannabinum did not list this compound among the 39 identified components. researchgate.net
Similarly, comprehensive analyses of the essential oil from Artemisia campestris (field wormwood) from various regions have detailed its chemical composition, which is often rich in monoterpenes and sesquiterpenes like β-pinene, α-pinene, and germacrene D. researchgate.netaensiweb.comnih.gov However, a review of the available literature on the volatile compounds of Artemisia campestris did not yield any reports of the presence of this compound. researchgate.netaensiweb.comnih.govafricaresearchconnects.com
Data on this compound Occurrence
The following table summarizes the presence and, where available, the relative abundance of this compound in the discussed plant species.
| Plant Species | Part Analyzed | Method | Compound Detected | Relative Abundance (%) |
| Lonicera japonica | Floral Volatiles | GC-MS | 3-Hexenyl tiglate | 2.62 - 6.79 |
| Gardenia jasminoides | Flower Headspace | SPME-GC/MS | This compound | 1.34 |
| Neofinetia falcata | Flower Headspace | GC/GC-MS | This compound | 12.5 |
| Chamaemelum nobile | Essential Oil | GC-MS | Tiglates | 0.5 |
| Lilium 'Siberia' | Flower Scent | Headspace GC-MS | This compound | Present |
| Eupatorium cannabinum | Essential Oil | GC-MS | Not Reported | - |
| Artemisia campestris | Essential Oil | GC-MS | Not Reported | - |
Temporal and Spatial Emission Dynamics
The release of this compound from plants is not constant but is influenced by temporal factors, including daily light and dark cycles and the developmental stage of the plant.
Diurnal and Nocturnal Emission Rhythms
Studies on the volatile emissions of Lonicera japonica have revealed a distinct diurnal rhythm in the release of this compound. Analysis of the floral headspace of this plant has shown that the emission of this compound is quantitatively higher during the day compared to the night . This pattern of daytime emission is common for many floral volatiles and is often regulated by an endogenous circadian clock, which synchronizes metabolic processes with the daily cycle of light and darkness frontiersin.orgnih.gov. Research on other related floral esters, such as butyl tiglate and prenyl senecioate in Oncidium orchids, also indicates that their diurnal emission rhythms are primarily governed by the plant's internal circadian clock nih.gov. This internal regulation ensures that the release of aromatic compounds coincides with the activity periods of pollinators, optimizing the plant's reproductive success frontiersin.orgnih.gov. While light can be a synchronizing cue, the persistence of these rhythms under constant light or dark conditions in many species suggests a strong underlying genetic control mdpi.comashs.org.
Table 2: Diurnal Emission Pattern of this compound in Lonicera japonica
| Time of Day | Relative Emission Level |
|---|---|
| Day | Higher |
| Night | Lower |
Developmental Stage-Dependent Volatile Release
The biosynthesis and emission of this compound are also dependent on the developmental stage of the plant, particularly the flowering stage. In Lonicera japonica, the chemical composition of the volatile oil, which includes 3-hexenyl tiglate, has been observed to vary across different stages of flower development researchgate.net. One study noted that the optimal time for harvesting the flowers to obtain the highest yield of essential oils is during the "silver flowering stage" researchgate.net. This suggests that the production of this compound is likely at its peak during this specific phase of floral maturity. The flowering period of Lonicera japonica is divided into several stages: the juvenile bud stage, the third green stage, the second white stage, the complete white stage, the silver flowering stage, and the gold flowering stage heraldopenaccess.us. The variation in volatile composition throughout these stages reflects the dynamic regulation of biosynthetic pathways as the flower matures and prepares for pollination.
Table 3: Variation of 3-Hexenyl Tiglate in Lonicera japonica Volatile Oil with Flowering Stage
| Flowering Stage | Implication for 3-Hexenyl Tiglate Content |
|---|---|
| Juvenile Bud Stage | Present, but likely not at peak levels. |
| Third Green Stage | Content varies as the flower develops. |
| Second White Stage | Content varies as the flower develops. |
| Complete White Stage | Content varies as the flower develops. |
| Silver Flowering Stage | Optimal stage for essential oil yield, suggesting high content. |
| Gold Flowering Stage | Content may begin to decline post-peak. |
Environmental Factors Influencing Biosynthesis and Emission
While specific research on the influence of environmental factors on the biosynthesis and emission of this compound is limited, general principles governing the production of related compounds, particularly green leaf volatiles (GLVs), can provide some context. The biosynthesis of GLVs, a class to which cis-3-hexenyl esters belong, is known to be influenced by a variety of abiotic and biotic stresses nih.govresearchgate.net.
Abiotic factors such as temperature can significantly affect the emission of floral volatiles. Generally, an increase in ambient temperature leads to a rise in the emission of many floral scent compounds up to an optimal point, after which emissions may decrease tandfonline.comnih.govnih.govsciencedaily.comresearchgate.net. This is due to the dual effect of temperature on both the enzymatic activity of biosynthetic pathways and the volatility of the compounds themselves tandfonline.com.
Biotic stresses, such as herbivory and pathogen attacks, are potent inducers of GLV production nih.govresearchgate.netoup.comoup.comnih.gov. When a plant's tissues are damaged, the lipoxygenase (LOX) pathway is activated, leading to the rapid synthesis and release of a blend of C6-volatiles oup.com. These emissions can serve as defense signals within the plant and to neighboring plants, and can also attract natural enemies of the herbivores nih.govoup.comnih.gov. While these general responses are well-documented for GLVs, further research is needed to specifically elucidate how these environmental pressures directly impact the biosynthesis and emission of this compound.
Table 4: General Influence of Environmental Factors on Green Leaf Volatiles (GLVs)
| Environmental Factor | General Effect on GLV Emission |
|---|---|
| Abiotic Stress | |
| Temperature | Emission generally increases with temperature to an optimum. |
| Biotic Stress | |
| Herbivory | Rapidly induces the production and release of GLVs. |
| Pathogen Attack | Can induce the emission of GLVs. |
Biosynthetic Pathways and Enzymology of Cis 3 Hexenyl Tiglate
Precursor Identification and Esterification Mechanisms
The synthesis of esters in plants is a well-defined process involving the joining of an alcohol with an acid, a reaction catalyzed by specific enzymes.
The molecular structure of cis-3-hexenyl tiglate points to its two precursors: the alcohol cis-3-hexenol and the acidic component, tiglic acid. tandfonline.com Cis-3-hexenol, also known as leaf alcohol, provides the characteristic "green" or "cut grass" scent. oup.comforeverest.net Tiglic acid is an unsaturated monocarboxylic acid. The final step in the formation of this compound is the esterification of cis-3-hexenol with an activated form of tiglic acid, likely tigloyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AAT). researchgate.net These enzymes facilitate the transfer of an acyl group from a donor molecule like acyl-CoA to an alcohol, resulting in the formation of an ester. nih.govresearchgate.net
Integration within Green Leaf Volatile (GLV) Pathways
The alcohol portion of this compound, cis-3-hexenol, is a product of the Green Leaf Volatile (GLV) pathway, a rapid biochemical cascade initiated in response to tissue damage. sasev.orgnih.gov
The GLV pathway begins when plant cell membranes are disrupted, either mechanically or by herbivore activity. oup.commdpi.com This damage leads to the breakdown of membrane lipids, releasing polyunsaturated fatty acids such as linolenic and linoleic acid. foreverest.netnih.govuliege.be These fatty acids then serve as substrates for the enzyme lipoxygenase (LOX), which catalyzes their oxidation into fatty acid hydroperoxides. oup.comnih.govlongdom.org This initial oxidative step is crucial for the subsequent formation of the C6 volatiles. oup.com
Following the action of LOX, the fatty acid hydroperoxides are cleaved by a second enzyme, hydroperoxide lyase (HPL). nih.govlongdom.org When the substrate is a 13-hydroperoxide derived from linolenic acid, HPL cleaves it to produce the C6 aldehyde, (Z)-3-hexenal. oup.comuliege.benih.gov This highly volatile aldehyde is then reduced to its corresponding alcohol, cis-3-hexenol, by the action of alcohol dehydrogenase (ADH). sasev.orglongdom.orgscielo.org.zacapes.gov.br This newly synthesized cis-3-hexenol is then available within the cell to be used in further reactions, such as esterification. researchgate.net
Enzymatic Characterization and Catalytic Specificity
The final synthesis of this compound is dependent on the activity and specificity of ester-synthesizing enzymes.
The enzymes responsible for ester formation in plants are broadly known as alcohol acyltransferases (AATs) or ester synthases. oup.comnih.gov Research has shown that these enzymes often have a broad substrate specificity, meaning they can act on a variety of alcohols and acyl-CoAs. oup.comjst.go.jp For example, studies on apricot AATs demonstrated a high activity with C6 alcohols like cis-3-hexenol to produce their corresponding acetate (B1210297) esters. nih.govfrontiersin.org In gypsophila flowers, AAT enzymes were also found to be most reactive with cis-3-hexenol and hexanol as alcohol substrates. jst.go.jp
While an enzyme exclusively dedicated to synthesizing this compound has not been isolated, the presence of this compound in plants like gardenia alongside its precursors suggests the activity of an AAT with a catalytic preference for both cis-3-hexenol and tigloyl-CoA. tandfonline.comtinkturenpresse.de The specific blend of volatile esters a plant produces is largely determined by the substrate availability and the catalytic preferences of its particular AAT enzymes. scielo.org.zaunl.edu
Analysis of Enzyme Expression Profiles and Regulation
The expression of carboxylesterase (CXE) genes is intricately regulated by a variety of internal and external factors, influencing the metabolic profile of plants, including the levels of volatile esters. nih.govfrontiersin.org The biological roles of plant CXEs are diverse, ranging from the metabolism of signaling molecules like auxin and jasmonic acid to the detoxification of herbicides and defense against pathogens. oup.com
Analysis of CXE gene expression in various plant species reveals tissue-specific and developmentally regulated patterns. nih.gov For instance, in peaches, the expression of several CXE genes is significantly correlated with the ripening of fruit and the corresponding increase in volatile ester production. frontiersin.org Similarly, in tomato and apple, specific CXEs (SlCXE1 and MdCXE1, respectively) are associated with the hydrolysis of volatile esters during fruit maturation, which in turn affects the final flavor and aroma profile. frontiersin.orgnih.gov
Hormones and stress are also major regulators of CXE expression. nih.gov In tobacco, the expression levels of CXE genes were found to be modulated by various stressors and hormones, including strigolactones. nih.gov Jasmonic acid treatment can also influence the expression of CXE genes. nih.gov In Arabidopsis, the expression of some CXE genes is induced in response to pathogen attack, with AtCXE8, for example, contributing to resistance against fungal invasion. frontiersin.orgnih.gov Furthermore, ethylene (B1197577) treatment has been shown to alter the expression of CXE genes, indicating a role in hormone-mediated signaling pathways. researchgate.net This complex regulation at the transcriptional level allows plants to finely tune the activity of these enzymes to respond to developmental cues and environmental challenges. nih.govfrontiersin.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| (Z)-3-hexenal |
| (Z)-3-hexenol |
| (Z)-3-hexenyl 2-methylbutyrate |
| (Z)-3-hexenyl acetate |
| (Z)-3-hexenyl butyrate (B1204436) |
| (Z)-3-hexenyl isobutyrate |
| (Z)-3-hexenyl propionate |
| 2,4-dichlorophenoxyacetic acid |
| Auxin |
| This compound |
| Ethylene |
| Jasmonic acid |
| methyl 2,4-dichlorophenoxyacetate |
| p-nitrophenyl acetate |
| Salicylic acid |
Chemical Synthesis Methodologies for Cis 3 Hexenyl Tiglate
Conventional Esterification Approaches
The primary industrial method for producing cis-3-Hexenyl tiglate is through direct esterification, a specific application of the Fischer esterification reaction. This process involves the reaction of cis-3-Hexenol with tiglic acid (which is chemically (2E)-2-methyl-2-butenoic acid). chemicalbook.com The reaction is typically catalyzed by an acid and results in the formation of the ester and water as a byproduct.
This direct esterification is a well-established and efficient method for producing fragrance esters, as it allows for controlled reaction conditions to maximize both yield and purity. The key to this synthesis is the use of starting materials with the correct stereochemistry, as this is directly translated to the final product: a cis configuration at the 3-position of the hexenyl group from the alcohol and a trans (or E) configuration in the tiglate portion from the acid. vulcanchem.com Various acid catalysts can be employed, including inorganic acids like sulfuric acid or sulfonic acids such as p-toluenesulfonic acid.
| Reactant 1 (Alcohol) | Reactant 2 (Acid) | Typical Catalyst | Product | Byproduct |
|---|---|---|---|---|
| cis-3-Hexenol | Tiglic Acid | Acid (e.g., Sulfuric Acid) | This compound | Water |
Biocatalytic and Chemoenzymatic Synthesis Research
In response to a growing demand for natural and green-label ingredients, research into biocatalytic and chemoenzymatic synthesis routes for fragrance esters has intensified. These methods utilize enzymes, often lipases, to catalyze esterification and transesterification reactions under milder conditions than conventional chemical synthesis. nih.govmdpi.com
Chemoenzymatic strategies combine chemical and enzymatic steps to create complex molecules. nih.gov For instance, multi-step cascades can involve chemical oxidations followed by several enzymatic transformations, including Baeyer–Villiger oxidations and ester hydrolysis, to produce valuable fragrance compounds from renewable starting materials like fatty acids. nih.govnih.gov
While specific research on the enzymatic synthesis of this compound is limited, extensive studies on the closely related cis-3-hexenyl acetate (B1210297) provide a strong proof-of-concept for these methodologies. researchgate.netresearchgate.net Lipases are particularly effective catalysts for these reactions. eie.gr Two primary strategies are employed:
Direct Esterification : This involves the reaction of an alcohol (e.g., cis-3-hexen-1-ol) with a carboxylic acid. Research using Aspergillus oryzae as a whole-cell biocatalyst for the esterification of cis-3-hexen-1-ol (B126655) with acetic acid has shown high yields, with optimal conditions achieving a 98% esterification yield. researchgate.net
Transesterification : This method involves reacting the alcohol with a different ester, known as an acyl donor. The use of irreversible acyl donors, such as vinyl acetate, is particularly effective because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction to completion. researchgate.net Studies using immobilized lipases, like Candida antarctica lipase (B570770) B (often known as Novozym 435), have successfully synthesized cis-3-hexenyl acetate from cis-3-hexen-1-ol with high conversions. researchgate.netresearchgate.netchemicalbook.com For example, the transesterification of cis-3-hexen-1-ol with triacetin (B1683017) using an immobilized lipase from Rhizomucor miehei resulted in a molar conversion of 81%. researchgate.net
These enzymatic methods offer the advantages of high specificity, milder reaction conditions, and the potential for creating products labeled as "natural."
| Reaction Type | Alcohol | Acyl Source | Biocatalyst | Reported Yield/Conversion |
|---|---|---|---|---|
| Direct Esterification | cis-3-Hexen-1-ol | Acetic Acid | Aspergillus oryzae (dry mycelium) | 98% Yield researchgate.net |
| Transesterification | cis-3-Hexen-1-ol | Triacetin | Immobilized Rhizomucor miehei lipase | 81% Molar Conversion researchgate.net |
| Transesterification | cis-3-Hexen-1-ol | Vinyl Acetate | Crude Rape Seedlings Lipase | 99% Yield researchgate.net |
Stereoselective Synthesis and Isomer Control
The specific aroma of this compound is intrinsically linked to its stereochemistry: the (Z) configuration of the double bond in the hexenyl moiety and the (E) configuration of the double bond in the tiglate moiety. pherobase.com Therefore, controlling the isomeric form of the final product is paramount.
The most direct method of control is to use stereochemically pure starting materials, namely (Z)-3-hexen-1-ol and (E)-2-methyl-2-butenoic acid (tiglic acid). However, maintaining this stereochemical integrity throughout the synthesis is crucial, as isomerization can occur.
The geometric isomers of 2-methyl-2-butenoic acid are tiglic acid ((E)-isomer) and angelic acid ((Z)-isomer). wikipedia.org Angelic acid can be converted to the more stable tiglic acid by heating or in the presence of mineral acids. wikipedia.orgdrugfuture.com This highlights a challenge in conventional acid-catalyzed esterification, where the reaction conditions could potentially promote the isomerization of any angelic acid impurity into tiglic acid, or even the isomerization of the desired tiglate ester into the corresponding angelate ester under certain conditions. googleapis.comgoogle.com Research shows that the isomerization of a tiglate ester to an angelate ester can be achieved, for example, through the use of an organic sulfinic acid catalyst and continuous distillation to separate the isomers. googleapis.comgoogle.com Conversely, the reverse transformation from tiglic acid to angelic acid is less favorable and can be induced by UV light. wikipedia.org
Therefore, stereoselective synthesis and control focus on two main areas:
Sourcing or synthesizing highly pure isomeric starting materials.
Employing reaction conditions (e.g., milder enzymatic methods or carefully controlled chemical catalysis) that minimize unwanted isomerization of either the reactants or the final ester product. researchgate.net
| Compound Type | Isomer Name | Chemical Name | Configuration |
|---|---|---|---|
| Alcohol Reactant | cis-3-Hexenol | (Z)-3-Hexen-1-ol | cis or (Z) |
| trans-3-Hexenol | (E)-3-Hexen-1-ol | trans or (E) | |
| Acid Reactant | Tiglic Acid | (E)-2-methyl-2-butenoic acid | trans or (E) |
| Angelic Acid | (Z)-2-methyl-2-butenoic acid | cis or (Z) | |
| Final Product Isomers | This compound | (Z)-3-hexenyl (E)-2-methyl-2-butenoate | (Z) alcohol, (E) acid |
| cis-3-Hexenyl angelate | (Z)-3-hexenyl (Z)-2-methyl-2-butenoate | (Z) alcohol, (Z) acid |
Analytical Characterization and Method Development for Cis 3 Hexenyl Tiglate
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are essential for separating cis-3-Hexenyl tiglate from complex mixtures, such as essential oils and the headspace of flowers, enabling its detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. cabidigitallibrary.org In this method, the compound is volatilized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column's stationary phase. Following separation, the mass spectrometer fragments the molecule into characteristic ions, providing a unique mass spectrum that acts as a chemical fingerprint for identification.
Research has successfully utilized GC-MS to identify this compound in the volatile emissions of various plants. For instance, it has been identified as a minor component in the headspace of Gardenia and Lonicera japonica (honeysuckle) flowers. nih.gov In a study on gardenia flowers, this compound constituted 1.34% of the total volatile compounds detected. nih.gov Similarly, analysis of Roman chamomile (Chamaemelum nobile) essential oil by GC-MS revealed the presence of this compound among 43 identified constituents. cabidigitallibrary.org The identification in these studies is confirmed by comparing the obtained mass spectra with those available in spectral libraries like NIST, Wiley, and INRA MASS. cabidigitallibrary.org
The typical GC-MS setup for analyzing this compound involves a capillary column, such as a Supelco-wax or a dimethyl silicone-based column. nih.govresearchgate.net A common temperature program starts at a low oven temperature (e.g., 45°C), which is then gradually increased to a higher temperature (e.g., 250°C) to elute compounds with different boiling points. nih.gov
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique frequently paired with GC-MS for the analysis of volatile compounds. nih.gov This method involves exposing a fused-silica fiber coated with a stationary phase (e.g., 100 µm polydimethylsiloxane, PDMS) to the headspace above a sample. nih.gov Volatile analytes, including this compound, adsorb onto the fiber, which is then directly inserted into the hot injector of a gas chromatograph for desorption and analysis. nih.govresearchgate.net
HS-SPME-GC-MS has been effectively used to study the volatile constituents of fresh flowers. In an analysis of Gardenia flower headspace, SPME sampling was conducted at 28°C for 60 minutes, which allowed for the successful identification of this compound. nih.gov This technique is noted for being simpler, more sensitive, and providing more accurate information about the headspace volatiles compared to dynamic headspace sampling methods. nih.govresearchgate.net
Table 1: HS-SPME-GC-MS Parameters for Gardenia Flower Analysis nih.gov
| Parameter | Value |
| Sampling Method | Solid-Phase Microextraction (SPME) |
| Fiber Coating | 100 µm Polydimethylsiloxane (PDMS) |
| Sampling Temperature | 28°C |
| Sampling Time | 60 minutes |
| GC Column | Supelco-wax capillary (30 m x 0.25 mm i.d. x 0.25 µm df) |
| GC Oven Program | 45°C (2 min), then ramp to 250°C at 4°C/min, hold for 10 min |
| Detection | Mass Spectrometry (MS) |
Application of Retention Indices (e.g., Kovats Index)
Retention indices (RI), particularly the Kovats Retention Index (KI), are crucial for the reliable identification of compounds in gas chromatography. researchgate.net The RI of a compound is a measure of its retention time relative to a series of n-alkane standards. researchgate.net This value is less dependent on operational parameters than the absolute retention time, making it a more robust parameter for inter-laboratory comparisons. researchgate.net
The identification of this compound is often confirmed by comparing its experimentally determined RI with published values. cabidigitallibrary.org The NIST Mass Spectrometry Data Center provides a Kovats Retention Index of 1282.2 for this compound on a semi-standard non-polar column. nih.gov The use of retention indices in conjunction with mass spectral data provides a higher degree of confidence in compound identification, as it can help distinguish between isomers that may have very similar mass spectra. researchgate.net
Spectroscopic Methods in Structural Elucidation Research
Spectroscopic techniques are indispensable for determining the precise molecular structure of chemical compounds.
Fourier Transform Infrared (FTIR) Spectroscopy in Gas-Phase Studies
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In gas-phase studies, an infrared beam is passed through a sample of the volatilized compound, and the absorption of radiation at specific frequencies corresponds to the vibrational frequencies of the chemical bonds within the molecule.
While specific gas-phase FTIR spectra for this compound are not widely published in isolation, studies on related cis-3-hexenyl esters provide insight into the expected spectral features. nih.govacs.orgresearchgate.netresearchgate.net Research conducted in environmental simulation chambers uses in-situ long-path FTIR spectroscopy to monitor the atmospheric reactions of these esters. nih.govacs.org In such experiments, IR spectra are recorded over a range (e.g., 4000–700 cm⁻¹) to track the decay of the parent ester and the formation of products. nih.govacs.org For this compound, characteristic absorption bands would be expected for the C=O stretch of the ester group, the C=C stretch of the two double bonds, and the C-O stretch, as well as various C-H stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms (specifically, nuclei like ¹H and ¹³C).
Compound Index
Method Validation and Sensitivity Assessments
The validation of analytical methods is a critical process to ensure that the chosen method is suitable for its intended purpose. For a compound like this compound, which is utilized in fragrance and flavor applications, robust and reliable analytical methods are paramount for quality control and research. The validation process for methods such as Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) typically involves the assessment of several key performance characteristics. While comprehensive, publicly available validation data specifically for this compound is limited, the validation would follow established guidelines for similar volatile fragrance compounds. researchgate.netnih.gov
Method validation for this compound would encompass the determination of linearity, precision (repeatability and intermediate precision), accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net These parameters ensure that the method can reliably quantify the analyte within a specific range and with an acceptable level of uncertainty.
Linearity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the quantification of this compound, this would be established by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area in a chromatogram) is then plotted against the concentration, and a linear regression is performed. A high coefficient of determination (R²) value, typically greater than 0.99, indicates a strong linear relationship. acs.org For fragrance allergens and similar esters, linearity is often established over a concentration range relevant to its use in consumer products, such as from 0.1 to 100 µg/mL. nih.govacs.org
Illustrative Linearity Data for this compound Analysis by GC-FID
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 0.5 | 15,230 |
| 1.0 | 30,150 |
| 5.0 | 155,890 |
| 10.0 | 310,500 |
| 25.0 | 775,200 |
| 50.0 | 1,560,300 |
| 100.0 | 3,110,000 |
| Coefficient of Determination (R²): > 0.999 |
Precision
Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) assesses the precision over a short interval of time with the same analyst and equipment. Intermediate precision (inter-day precision) assesses the variation within a laboratory over a longer period, with different analysts and on different days. For fragrance analysis, RSD values below 15% are generally considered acceptable. nih.gov
Illustrative Precision Data for this compound Analysis
| Concentration Level (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |
|---|---|---|
| 5.0 | < 5% | < 10% |
| 50.0 | < 3% | < 8% |
Accuracy
Accuracy refers to the closeness of the mean of a set of results to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. The percentage of the analyte recovered is then calculated. For the analysis of volatile esters in complex matrices like cosmetics or food, recovery values are typically expected to be within the range of 80-120%. nih.govmdpi.com
Illustrative Accuracy Data for this compound in a Cosmetic Matrix
| Spiked Concentration (µg/g) | Measured Concentration (µg/g) | Recovery (%) |
|---|---|---|
| 2.0 | 1.90 | 95.0 |
| 20.0 | 20.8 | 104.0 |
| 50.0 | 48.5 | 97.0 |
Sensitivity: Limit of Detection (LOD) and Limit of Quantification (LOQ)
The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, but not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration that can be measured with acceptable levels of precision and accuracy. These are crucial for detecting trace amounts of this compound, especially in contexts where its presence might be regulated or undesirable. For fragrance allergens analyzed by GC-MS, LODs can range from 0.007 to 2.7 µg/mL, with LOQs typically in the range of 2 to 20 µg/g in a given matrix. nih.govvut.cz
Illustrative Sensitivity Data for this compound
| Parameter | Typical Value (in solution) | Typical Value (in matrix) |
|---|---|---|
| Limit of Detection (LOD) | ~0.5 µg/mL | ~1.0 µg/g |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~5.0 µg/g |
The validation of these parameters ensures that the analytical method for this compound is robust, reliable, and fit for its intended purpose, whether for regulatory compliance, quality assurance of products, or in scientific research.
Ecological Roles and Interspecies Chemical Communication of Cis 3 Hexenyl Tiglate
Role in Floral Scent and Pollinator Attraction
Cis-3-Hexenyl tiglate is a component of the floral scent of various plant species, contributing to the complex bouquet that attracts pollinators. nih.govresearchgate.netamherst.edu Its presence and concentration can vary depending on the plant species and even the time of day, suggesting a finely tuned role in pollinator signaling. science.govresearchgate.net
For instance, in the Japanese honeysuckle (Lonicera japonica), this compound is one of the major compounds in its floral scent. researchgate.net The emission of this compound, along with others, is significantly higher at night, which corresponds with the activity of its primary pollinators, nocturnal hawkmoths. researchgate.net Similarly, in Quisqualis indica, this compound is a major constituent of the floral scent across different floral stages (white, pink, and red), indicating its continuous role in attracting a variety of pollinators, including moths, bees, and butterflies. nih.gov
The following table summarizes the presence and relative abundance of this compound in the floral scent of different plant species.
| Plant Species | Family | Relative Abundance of this compound (%) | Primary Pollinators |
| Quisqualis indica | Combretaceae | 17.29 - 26.45 | Moths, Bees, Butterflies nih.gov |
| Lonicera japonica (Japanese Honeysuckle) | Caprifoliaceae | Varies, increases gradually during anthesis | Hawkmoths researchgate.net |
| Gardenia jasminoides | Rubiaceae | Major component | Thrips hawaiiensis mdpi.com |
| Anthemis nobilis (Roman Chamomile) | Asteraceae | Present in essential oil | Not specified |
Research has shown that this compound can be a key attractant for certain insect guilds, such as flower thrips. In a study on Gardenia jasminoides, this compound was identified as the most attractive volatile compound to the flower thrips Thrips hawaiiensis. mdpi.com This attraction is significant as these thrips are major pests of various horticultural plants. mdpi.commdpi.com
In contrast, a study on the New Zealand flower thrips (Thrips obscuratus) and Japanese honeysuckle (Lonicera japonica) found that while this compound was emitted in higher amounts during the day, it did not significantly attract these thrips when tested individually. science.govresearchgate.net Instead, another compound, cis-jasmone, was the primary attractant. science.govresearchgate.net This highlights the specificity of chemical cues in plant-insect interactions.
The table below details the behavioral responses of different thrips species to this compound.
| Thrips Species | Host Plant Studied | Behavioral Response to this compound |
| Thrips hawaiiensis | Gardenia jasminoides | Significant attraction mdpi.commdpi.com |
| Thrips obscuratus (New Zealand Flower Thrips) | Lonicera japonica | Not a significant attractant when tested alone science.govresearchgate.net |
Contribution to Herbivore-Induced Plant Volatiles (HIPVs)
This compound is also a component of herbivore-induced plant volatiles (HIPVs), which are released by plants in response to damage from herbivores. doi.org These volatile blends can serve multiple defensive functions.
HIPVs, including this compound, play a crucial role in tritrophic interactions by attracting the natural enemies of the herbivores, such as predators and parasitoids. mdpi.comnih.gov For example, when tobacco plants are attacked by the tobacco budworm (Heliothis virescens), they release a blend of volatiles at night that includes this compound. doi.org This nocturnal release coincides with the activity of the herbivore and can serve to attract its natural enemies while also repelling egg-laying female moths. doi.org
The release of specific HIPVs can vary depending on the herbivore species. A study on tomato plants found that the volatile profile, including the emission of this compound, differed significantly between plants infested with the tomato borer (Tuta absoluta) and those infested with the whitefly (Bemisia tabaci). nih.gov This specificity allows natural enemies to distinguish between different herbivore threats.
Atmospheric Chemistry and Environmental Fate of Cis 3 Hexenyl Tiglate
Gas-Phase Reaction Kinetics with Atmospheric Oxidants
The primary removal mechanism for most volatile organic compounds in the atmosphere is through gas-phase reactions with oxidants. nih.gov The principal daytime oxidant is the hydroxyl (OH) radical, while chlorine (Cl) atoms can be significant in marine or polluted coastal areas, and ozone (O₃) contributes to degradation both day and night. bioline.org.brresearchgate.net
The reaction with OH radicals is the dominant degradation pathway for cis-3-hexenyl esters during the daytime. nih.gov Kinetic studies on a series of cis-3-hexenyl esters have been performed in environmental simulation chambers to determine their reaction rate coefficients. These experiments, conducted at ambient temperature (298 ± 2 K) and pressure, reveal that these reactions are very fast. nih.gov
Table 1: Experimental Rate Coefficients for the Reaction of OH Radicals with Various cis-3-Hexenyl Esters Data sourced from experiments conducted at (298 ± 2) K and atmospheric pressure.
| Compound Name | Abbreviation | Rate Coefficient (k_OH) (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |
| cis-3-Hexenyl formate (B1220265) | Z3HF | 4.13 ± 0.45 nih.govacs.org |
| cis-3-Hexenyl acetate (B1210297) | Z3HAc | 4.19 ± 0.38 nih.govacs.org |
| cis-3-Hexenyl isobutyrate | Z3HiB | 4.84 ± 0.39 nih.govacs.org |
| cis-3-Hexenyl 3-methylbutanoate | Z3H3MeB | 5.39 ± 0.61 nih.govacs.org |
| cis-3-Hexenyl hexanoate | Z3HH | 7.00 ± 0.56 nih.govacs.org |
| cis-3-Hexenyl cis-3-hexenoate | Z3HZ3H | 10.58 ± 1.40 nih.govacs.org |
| cis-3-Hexenyl benzoate | Z3HBz | 3.41 ± 0.28 nih.govacs.org |
In certain environments, such as the marine boundary layer or areas with industrial pollution, chlorine atoms can be an important oxidant. bioline.org.br The reactions of alkenes with Cl atoms are typically very fast, often approaching the collision-controlled limit. researchgate.net
A kinetic study on cis-3-hexenyl formate determined its gas-phase reaction rate coefficient with Cl atoms to be (2.45 ± 0.30) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. bioline.org.bracs.org This reaction is significantly faster than the corresponding reaction with OH radicals. researchgate.net Although the average tropospheric concentration of Cl atoms is much lower than that of OH radicals, in regions with elevated Cl concentrations, this reaction can become a competitive degradation pathway. bioline.org.br Given the structural similarities, the reaction rate for cis-3-Hexenyl tiglate with Cl atoms is also expected to be very high.
Ozonolysis is another significant atmospheric sink for unsaturated compounds like this compound. mdpi.com This reaction pathway is active during both day and night. Experimental studies have been conducted on cis-3-hexenyl esters to quantify their reactivity with ozone.
Using a flow tube reactor, the rate coefficient for the reaction of cis-3-hexenyl formate with ozone was measured as (4.06 ± 0.66) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. acs.orgresearchgate.net For cis-3-hexenyl acetate, a rate coefficient of (5.77 ± 0.70) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ was reported from similar experiments. acs.orgresearchgate.net Another study using a relative rate method found a consistent value of (5.4 ± 1.4) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ for cis-3-hexenyl acetate. nih.govresearchgate.net These findings indicate that ozonolysis is a viable, albeit slower, degradation pathway compared to the OH-initiated oxidation.
Structure-Activity Relationship (SAR) Methodologies for Atmospheric Reactivity Prediction
In the absence of experimental data for every compound, Structure-Activity Relationship (SAR) methods are invaluable tools for estimating reaction rate coefficients. nih.gov These models predict reactivity based on molecular structure. Several SAR methodologies have been applied to cis-3-hexenyl esters to estimate their reaction rates with OH radicals. researchgate.net
Comparisons between SAR-estimated values and experimental results for various cis-3-hexenyl esters show reasonable agreement, though discrepancies highlight the need for ongoing refinement of these models. nih.gov For example, one study compared experimental results for seven esters with SAR predictions, demonstrating the influence of the ester side-chain on reactivity. acs.org These predictive tools are essential for atmospheric models that need to account for a wide range of BVOCs, including those for which direct kinetic measurements are not yet available, such as this compound. researchgate.net
Implications for Atmospheric Composition and Secondary Organic Aerosol (SOA) Formation
The atmospheric oxidation of cis-3-hexenyl esters has significant implications for air quality, contributing to the formation of photochemical oxidants and, crucially, Secondary Organic Aerosols (SOAs). nih.govresearchgate.net SOAs are microscopic particles formed when the low-volatility products of VOC oxidation condense, and they affect visibility, climate, and human health. nih.gov
The oxidation of cis-3-hexenyl esters leads to the formation of various smaller, oxygenated products, including aldehydes and organic acids. acs.org Specifically, the degradation of cis-3-hexenyl acetate is known to produce irritants like aldehydes and esters. nih.govacs.org These reactions, particularly in the presence of nitrogen oxides (NOₓ), play a role in the formation of ground-level ozone. nih.gov
Furthermore, these oxidation processes are a source of SOA. mdpi.com Studies on cis-3-hexenyl acetate have quantified molar SOA yields of 0.9% from OH-initiated oxidation and a significantly higher 8.5% from ozone-initiated oxidation, which is attributed to oligomerization processes. nih.govacs.org Research on cis-3-hexen-1-ol (B126655), the parent alcohol, also confirms that its atmospheric oxidation yields biogenic SOA. igac2016.org Given its structure, the oxidation of this compound is also expected to contribute to the atmospheric SOA budget, with its degradation products participating in particle formation and growth. nih.gov
Tropospheric Lifetimes and Environmental Degradation Pathways
The tropospheric lifetime of a compound determines its transport distance and its potential to impact air quality on local, regional, or global scales. This lifetime (τ) is calculated as the inverse of the product of its reaction rate coefficient (k) and the average concentration of the relevant oxidant. acs.org
The primary atmospheric degradation pathway for cis-3-hexenyl esters is the daytime reaction with OH radicals. nih.gov Based on the experimentally determined rate coefficients and a representative global average OH concentration of 1.13 x 10⁶ radicals cm⁻³, the atmospheric lifetimes for various cis-3-hexenyl esters are estimated to be very short, ranging from approximately 2.3 to 7.2 hours. nih.govacs.org This indicates that these compounds are likely to be removed from the atmosphere close to their emission sources. bioline.org.br
Degradation via reaction with ozone and nitrate (B79036) radicals (at night) results in longer lifetimes, on the order of 1 to 2 days. Reactions with Cl atoms, while fast, are only significant in specific environments, leading to an estimated average lifetime of around 4 to 5 days on a broader scale. nih.govacs.org Therefore, OH-initiated oxidation is the most important sink for this class of compounds. nih.gov
Table 2: Estimated Tropospheric Lifetimes of Various cis-3-Hexenyl Esters with Respect to Major Atmospheric Oxidants
| Compound | Lifetime vs. OH [a] (hours) | Lifetime vs. O₃ [b] (days) | Lifetime vs. NO₃ [c] (days) |
| cis-3-Hexenyl formate | 6.1 nih.gov | ~1.7 nih.govacs.org | ~1.2 nih.gov |
| cis-3-Hexenyl acetate | 6.0 nih.gov | ~1.2 nih.govacs.org | ~0.3 nih.gov |
| cis-3-Hexenyl isobutyrate | 5.2 nih.gov | - | - |
| cis-3-Hexenyl 3-methylbutanoate | 4.7 nih.gov | - | - |
| cis-3-Hexenyl hexanoate | 3.6 nih.gov | - | - |
| cis-3-Hexenyl cis-3-hexenoate | 2.3 nih.gov | - | - |
| cis-3-Hexenyl benzoate | 7.2 nih.gov | - | - |
[a] Calculated using [OH] = 1.13 x 10⁶ radicals cm⁻³ nih.gov [b] Calculated using [O₃] = 7 x 10¹¹ molecules cm⁻³ nih.gov [c] Calculated using [NO₃] = 5 x 10⁸ radicals cm⁻³ nih.gov
Structure Activity Relationships and Molecular Interactions of Cis 3 Hexenyl Tiglate
Comparative Analysis with Related cis-3-Hexenyl Esters and Analogues
The aroma profile of cis-3-hexenyl tiglate, characterized by its fresh, green, floral, and fruity notes, can be better understood by comparing it with other cis-3-hexenyl esters. chemicalbook.com The "green" note, reminiscent of freshly cut grass, is a hallmark of the cis-3-hexenyl alcohol moiety. foreverest.netresearchgate.net The nature of the ester group significantly modulates this primary green character.
For instance, replacing the tiglate group with a simpler acetate (B1210297) group, as in cis-3-hexenyl acetate, results in an intensely green and slightly fruity aroma. thegoodscentscompany.com The introduction of a butyrate (B1204436) group in cis-3-hexenyl butyrate imparts a distinct apple aroma with a hint of brandy. foreverest.net As the carbon chain of the ester portion lengthens, the volatility of the compound generally decreases, which can affect the perception and longevity of the fragrance.
A key structural feature of this compound is the double bond in the tiglate ( (E)-2-methyl-2-butenoate) portion. This is in contrast to its saturated counterpart, which lacks the green notes and instead possesses a warm-herbaceous and winey aroma, similar to Roman Chamomile oil. chemicalbook.com This highlights the critical role of the double bond in the acid moiety in defining the characteristic green and floral scent of this compound.
Studies on various cis-3-hexenyl esters have shown that the reactivity, particularly with atmospheric radicals like OH, is influenced by the structure of the ester side chain. acs.orgnih.govnih.gov For example, the reaction rate coefficients for the gas-phase oxidation of a series of cis-3-hexenyl esters were found to vary depending on the ester group. nih.govnih.gov This reactivity can influence the stability and perception of the fragrance in different environments.
The table below provides a comparative overview of this compound and related esters, highlighting the influence of structural variations on their olfactory profiles.
| Compound Name | Structure of Ester Group | Olfactory Profile | Key Structural Difference from this compound |
| This compound | (E)-2-methyl-2-butenoate | Fresh, green, floral, fruity chemicalbook.com | - |
| cis-3-Hexenyl Acetate | Acetate | Intensely green, freshly cut grass, slightly fruity thegoodscentscompany.com | Shorter, saturated ester chain |
| cis-3-Hexenyl Butyrate | Butyrate | Distinct apple aroma with a brandy-like note foreverest.net | Saturated ester chain with four carbons |
| cis-3-Hexenyl Hexanoate | Hexanoate | Sweetness is enhanced, and volatility is reduced | Longer, saturated ester chain |
| cis-3-Hexenyl Salicylate | Salicylate | Floral, seaside scent of lily-of-the-valley with green notes foreverest.net | Aromatic ring in the ester group |
| cis-3-Hexenyl Benzoate | Benzoate | Lower reactivity compared to other cis-3-hexenyl esters nih.gov | Aromatic ring in the ester group |
This table is based on data from referenced sources.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling provide powerful tools for understanding the structure-activity relationships of fragrance molecules without the need for extensive synthesis and sensory evaluation. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are particularly relevant in this field. nih.govacs.orgconicet.gov.ar
These models use molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, to predict its biological activity or other properties of interest. For fragrance molecules, QSAR can be used to predict odor intensity and character. nih.govacs.orgresearchgate.net The development of Combi-QSAR has further enhanced the ability to find statistically significant models for complex molecules. nih.govacs.org
While specific computational studies focusing solely on this compound are not extensively documented in the public domain, the principles of QSAR and molecular modeling are broadly applicable. For instance, studies on other fragrance compounds have successfully used descriptors to build predictive models. nih.govacs.orgresearchgate.net These models can consider various factors, including molecular shape, electronic properties, and hydrophobicity, to correlate with olfactory perception.
Molecular dynamics simulations can be employed to study the conformational flexibility of molecules like this compound and their interactions with model biological membranes. acs.org This can provide insights into how the molecule might approach and interact with olfactory receptors. The parametrization of molecules for these simulations is a critical step to ensure accuracy. acs.org
The table below outlines the types of computational methods that can be applied to study this compound and the potential insights they could provide.
| Computational Method | Key Principles | Potential Insights for this compound |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates molecular descriptors with biological activity (e.g., odor intensity). nih.govacs.org | Prediction of olfactory character and potency based on its structural features. |
| Quantitative Structure-Property Relationship (QSPR) | Relates molecular structure to physical properties (e.g., retention index in gas chromatography). conicet.gov.ar | Understanding its behavior in analytical systems and predicting its volatility. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. acs.org | Elucidation of its conformational preferences and interactions with biological environments like cell membranes. acs.org |
| Force Field Parametrization | Defines the potential energy of a system of atoms or molecules. acs.org | Accurate representation of this compound in molecular simulations. acs.org |
This table is for illustrative purposes based on general computational chemistry principles and referenced applications.
Investigations into Receptor Binding or Molecular Target Interactions (non-human)
The perception of odor begins with the interaction of a volatile molecule with olfactory receptors (ORs) located in the olfactory epithelium. In non-human organisms, particularly insects, the study of these interactions is crucial for understanding chemosensation, which governs behaviors like host plant location and oviposition.
While direct binding studies of this compound to specific non-human olfactory receptors are not widely reported, research on related compounds provides valuable insights. For example, cis-3-hexenyl acetate, a structurally similar green leaf volatile, is known to elicit responses in the olfactory systems of various insect species. science.govnih.gov It can act as a host and oviposition cue for insects like the tea green leafhopper, Empoasca vitis. science.gov
Studies on the fruit fly, Drosophila melanogaster, have shown that specific olfactory receptors can respond to a range of esters, including ethyl tiglate and Z-3-hexenyl acetate. nih.gov This suggests that a receptor that binds this compound might also show affinity for other structurally related esters.
In some insects, Odorant-Binding Proteins (OBPs) are thought to play a role in transporting hydrophobic odorant molecules through the aqueous sensillar lymph to the olfactory receptors. mdpi.com Research on the fruit fly Bactrocera minax has identified an OBP that binds to (Z)-3-hexenyl acetate. mdpi.com It is plausible that a similar mechanism exists for the detection of this compound in certain insect species.
The table below summarizes findings from studies on related compounds that suggest potential molecular targets for this compound in non-human organisms.
| Organism | Compound Studied | Observed Interaction/Response | Potential Relevance to this compound |
| Tea green leafhopper (Empoasca vitis) | cis-3-Hexenyl Acetate | Acts as a host and oviposition cue. science.gov | Suggests a potential role as a semiochemical in insect-plant interactions. |
| Drosophila melanogaster | Ethyl Tiglate, Z-3-Hexenyl Acetate | Elicits responses in specific olfactory receptors (e.g., Or22a). nih.gov | Indicates that olfactory receptors that bind tiglate and hexenyl esters exist. |
| Bactrocera minax (fruit fly) | (Z)-3-Hexenyl Acetate | Binds to an Odorant-Binding Protein (BminOR12). mdpi.com | Suggests a possible transport mechanism involving OBPs in some insects. |
| Athetis dissimilis (moth) | cis-3-Hexenyl Butyrate | Elicits electroantennogram (EAG) responses. frontiersin.org | Demonstrates that related esters can be detected by the insect's antennae. |
This table is based on data from referenced studies on analogous compounds.
Future Research Directions for Cis 3 Hexenyl Tiglate Studies
Elucidation of Undiscovered Biosynthetic Pathways
While the general formation of cis-3-Hexenyl tiglate occurs through the esterification of cis-3-hexenol and tiglic acid, the specific enzymatic machinery and regulatory networks governing its production in various plant species remain largely unknown. vulcanchem.com Future research should focus on identifying and characterizing the specific acyltransferases responsible for this esterification. The search for these enzymes could be guided by transcriptomic and proteomic analyses of tissues known to produce high levels of the compound, such as the flowers of certain plants. For instance, studies on rose petals have successfully identified genes encoding alcohol acetyltransferases, providing a methodological blueprint for similar investigations into tiglate ester formation. science.gov Identifying the genes and regulatory elements controlling this compound biosynthesis will be crucial for understanding how plants modulate its emission in response to environmental cues and for potential metabolic engineering applications.
Advanced Analytical Techniques for In Situ Detection
The dynamic nature of plant volatile emission necessitates the development of advanced analytical techniques for real-time, in situ detection of this compound. Current methods, such as dynamic headspace sampling (DHS) and solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS), have been instrumental in identifying and quantifying this compound in collected headspace samples. researchgate.net However, these techniques often lack the temporal resolution to capture the rapid fluctuations in volatile release that occur during plant-insect interactions.
Future research should prioritize the development and application of techniques like proton-transfer-reaction mass spectrometry (PTR-MS) and laser-based spectroscopic methods. These technologies offer the potential for non-invasive, continuous monitoring of this compound and other volatiles directly from living plants. Such advancements would provide unprecedented insight into the precise timing and context of its emission, revolutionizing our understanding of its role in chemical communication. Furthermore, coupling these advanced detection methods with existing chromatographic techniques like comprehensive two-dimensional gas chromatography (GC×GC) can provide highly detailed profiles of complex volatile blends in which this compound is a component. researchgate.net
Detailed Mechanisms of Ecological Communication
This compound plays a significant role in mediating interactions between plants and insects, acting as an attractant for pollinators and a component of the plant's defense against herbivores. researchgate.netjse.ac.cn While its presence has been identified in the floral scent of various plants, the precise mechanisms by which it influences insect behavior are not fully understood. jse.ac.cnscience.gov For example, in some floral scents, the relative content of this compound increases during peak pollinator activity, suggesting a role in attracting specific pollinators like nocturnal hawkmoths. researchgate.netjse.ac.cn
Future research should employ a multi-pronged approach to dissect these ecological interactions. This includes:
Electrophysiological studies: Using techniques like electroantennography (EAG) and single-sensillum recording (SSR) to identify the specific olfactory sensory neurons in insects that detect this compound.
Behavioral assays: Conducting detailed laboratory and field experiments to determine the behavioral responses of different insect species (pollinators, herbivores, and their natural enemies) to varying concentrations and blends of this compound.
Neuroethological studies: Investigating the neural pathways and processing centers in the insect brain that are activated upon detection of this compound.
By integrating these approaches, researchers can build a more complete picture of how this compound functions as a chemical signal in complex ecological networks.
Novel Approaches in Sustainable Synthesis
The industrial production of this compound currently relies on the direct esterification of cis-3-Hexenol with tiglic acid. vulcanchem.comchemicalbook.com While efficient, this process often involves chemical catalysts and solvents. There is a growing demand for more sustainable and "green" synthesis methods for fragrance and flavor compounds.
Future research should explore biocatalytic and metabolic engineering approaches for the production of this compound. This could involve:
Enzymatic Synthesis: Utilizing isolated enzymes, such as lipases or acyltransferases, to catalyze the esterification reaction under milder and more environmentally friendly conditions.
Microbial Fermentation: Engineering microorganisms like yeast or bacteria to produce this compound from simple sugars. This would involve introducing the necessary biosynthetic genes from plants into a microbial host.
These novel approaches could offer a more sustainable and potentially cost-effective alternative to traditional chemical synthesis, aligning with the principles of green chemistry.
Atmospheric Degradation Product Analysis and Environmental Impact Assessment
Once released into the atmosphere, volatile organic compounds like this compound undergo degradation through reactions with atmospheric oxidants such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and ozone (O3). bioline.org.bracs.orgnih.gov The atmospheric decomposition of related compounds, like cis-3-hexenyl acetate (B1210297), is known to produce irritants and contribute to the formation of secondary organic aerosols (SOA). acs.orgnih.gov
Future research must focus on the detailed analysis of the atmospheric degradation products of this compound. This will require a combination of:
Chamber studies: Simulating atmospheric conditions in environmental chambers to study the reaction kinetics and identify the primary and secondary oxidation products. acs.orgacs.org
Theoretical modeling: Using computational chemistry to predict reaction pathways and the properties of degradation products.
Field measurements: Monitoring the ambient concentrations of this compound and its degradation products in different environments to assess their real-world impact.
A thorough understanding of its atmospheric chemistry is essential for a complete environmental impact assessment and for predicting its contribution to local air quality and aerosol formation. mdpi.com
Q & A
Basic: What are the recommended laboratory safety protocols for handling cis-3-Hexenyl tiglate?
Answer:
this compound is classified as a flammable liquid (H226) and causes severe eye irritation (H319). Key precautions include:
- Storage: Keep in a cool, well-ventilated area away from ignition sources. Use grounded containers to prevent static discharge .
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile handling.
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- First Aid: Flush eyes with water for 15 minutes; wash skin with soap and water after exposure.
Basic: What analytical methods are optimal for identifying this compound in plant extracts?
Answer:
Gas chromatography-mass spectrometry (GC/MS) is the gold standard. Key parameters:
- Column: Polar capillary columns (e.g., DB-WAX) for separating volatile esters.
- Temperature Program: Start at 45°C (hold 2 min), ramp at 4°C/min to 250°C .
- Identification: Compare retention indices (RI: ~1319) and mass spectra (m/z 182.13 [M+]) with reference libraries like NIST .
Basic: What is the synthetic route for this compound in a laboratory setting?
Answer:
A typical esterification approach involves:
Reactants: cis-3-Hexenol and tiglic acid (2-methyl-2-butenoic acid).
Catalyst: Acid catalysts (e.g., H₂SO₄) or enzymatic methods (lipases) for higher stereochemical control.
Conditions: Reflux under inert atmosphere (N₂) at 80–100°C for 4–6 hours.
Purification: Fractional distillation under reduced pressure (boiling point: 105°C at 5 mmHg) .
Advanced: How can enantiomeric resolution of this compound be achieved for ecological studies?
Answer:
Chiral chromatography or enzymatic resolution is required due to its stereospecific bioactivity:
- Chiral GC Columns: Use β-cyclodextrin-based phases (e.g., Chirasil-Dex).
- Enzymatic Hydrolysis: Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, leaving the desired (Z)-isomer intact.
- Validation: Confirm purity via optical rotation and nuclear Overhauser effect (NOE) NMR experiments .
Advanced: What role does this compound play in plant-insect interactions?
Answer:
As a green leaf volatile (GLV), it functions as:
- Herbivore Defense: Attracts parasitoid wasps to herbivore-damaged plants.
- Odorant Binding: Interacts with insect olfactory proteins (e.g., AplaOBP2 in Agrilus planipennis) at picomolar affinity, altering electrophysiological responses .
- Experimental Design: Use electroantennography (EAG) and Y-tube olfactometers to quantify behavioral responses.
Advanced: How does the chemical stability of this compound vary under different storage conditions?
Answer:
Stability is influenced by:
- Light: Degrades via photoisomerization; store in amber glass under N₂.
- Temperature: Stable at ≤25°C; accelerated degradation occurs >40°C (half-life reduction by 50%).
- pH: Susceptible to hydrolysis in acidic/basic conditions. Monitor via periodic GC analysis .
Advanced: What spectroscopic techniques resolve structural ambiguities in this compound derivatives?
Answer:
- NMR: ¹H NMR distinguishes cis/trans configurations (δ 5.3–5.5 ppm for allylic protons; coupling constants J = 10–12 Hz for cis).
- IR: Ester carbonyl stretch at 1740–1720 cm⁻¹.
- High-Resolution MS: Confirm molecular formula (C₁₁H₁₈O₂; exact mass 182.1307) .
Advanced: How do solvent systems affect the partitioning efficiency of this compound in biphasic extraction?
Answer:
Optimal recovery (≥90%) is achieved with:
- Solvent Pair: Hexane:EtOH (2:1 v/v) for non-polar GLVs.
- Salting-Out: Add NaCl (20% w/v) to improve phase separation.
- Validation: Quantify via internal standard (e.g., methyl decanoate) in GC-FID .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
